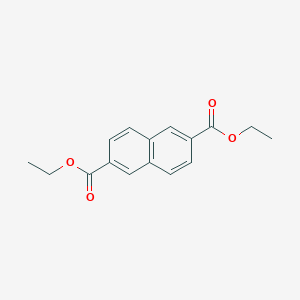
Diethylnaphthalin-2,6-dicarboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl naphthalene-2,6-dicarboxylate (DEN-2,6-D) is an organic compound that is widely used in scientific research and laboratory experiments. It is a white, crystalline solid with a molecular weight of 256.33 g/mol and a melting point of 103-105°C. DEN-2,6-D is a member of the naphthalene family and is composed of two ethyl groups and two carboxylate groups attached to a naphthalene ring. Its chemical structure is C14H14O4. DEN-2,6-D has a variety of uses in scientific research and laboratory experiments, and its mechanism of action, biochemical and physiological effects, advantages, and limitations are important to consider when utilizing this compound.
Wissenschaftliche Forschungsanwendungen
Anwendung bei der Herstellung von Polyethylennaphthalat (PEN)
Diethylnaphthalin-2,6-dicarboxylat ist ein wichtiger Vorläufer bei der Synthese von Polyethylennaphthalat (PEN). PEN ist ein Hochleistungspolyester mit überlegenen Barriereeigenschaften, thermischer Stabilität und mechanischer Festigkeit im Vergleich zu seinem Gegenstück, Polyethylenterephthalat (PET). Die Verbindung wird mit Ethylenglykol polymerisiert, um PEN zu erzeugen, das in hochwertigen Verpackungsmaterialien, elektronischen Bauteilen und hochfesten Folien Anwendung findet .
Verwendung in pharmazeutischen Zwischenprodukten
Die Verbindung dient als wichtiger Zwischenprodukt in der pharmazeutischen Herstellung. Seine chemische Struktur ermöglicht die Synthese verschiedener pharmazeutischer Wirkstoffe, insbesondere solcher, die komplexe aromatische Ringsysteme als Teil ihrer molekularen Architektur benötigen .
Beteiligung an der Materialwissenschaft
Diese Verbindung ist auch in der materialwissenschaftlichen Forschung von Bedeutung, insbesondere bei der Entwicklung neuer polymerer Materialien. Seine Einarbeitung in Polymere kann zu Materialien mit verbesserten Eigenschaften führen, wie z. B. erhöhte Hitze- und Chemikalienbeständigkeit .
Anwendung in der Katalyse
Forscher verwenden this compound in Katalyse-Studien. Es kann als Ligand für Übergangsmetallkatalysatoren dienen, die in verschiedenen chemischen Reaktionen eine zentrale Rolle spielen, darunter solche, die in der organischen Synthese und in industriellen Prozessen verwendet werden .
Verwendung in der organischen Synthese
In der organischen Chemie wird this compound bei der Synthese komplexer organischer Moleküle eingesetzt. Seine starre Struktur und reaktive Estergruppen machen es zu einem vielseitigen Baustein für die Konstruktion größerer, komplexerer organischer Verbindungen .
Beitrag zu Beschichtungstechnologien
Aufgrund seiner chemischen Eigenschaften wird this compound für den Einsatz in fortschrittlichen Beschichtungstechnologien untersucht. Es kann zur Synthese von Beschichtungsmaterialien verwendet werden, die verbesserte Haltbarkeit und Widerstandsfähigkeit gegen Umweltfaktoren bieten .
Exploration in optoelektronischen Materialien
Schließlich wird die Verbindung auf ihre potenziellen Anwendungen in optoelektronischen Materialien untersucht. Seine aromatische Struktur könnte vorteilhaft sein, um Komponenten für optoelektronische Geräte zu schaffen, darunter Leuchtdioden (LEDs) und Photovoltaikzellen .
Safety and Hazards
The safety data sheet for Dimethyl naphthalene-2,6-dicarboxylate suggests that it should not be used for food, drug, pesticide, or biocidal product use . In case of contact with skin or eyes, it should be washed off immediately with plenty of water . If ingested, the mouth should be cleaned with water and then drink plenty of water .
Wirkmechanismus
Target of Action
Diethyl naphthalene-2,6-dicarboxylate is a difunctional aromatic ester . It is primarily used in the production of specialty polyester polymers . The primary targets of this compound are therefore the monomers that make up these polymers.
Mode of Action
The compound interacts with its targets through esterification reactions. This involves the reaction of an alcohol with a carboxylic acid to produce an ester and water . In the case of Diethyl naphthalene-2,6-dicarboxylate, the esterification reaction occurs with the carboxylic acid groups of the compound .
Biochemical Pathways
The biochemical pathways affected by Diethyl naphthalene-2,6-dicarboxylate are primarily those involved in the synthesis of polymers. The compound acts as a building block in these pathways, contributing to the formation of complex polymer structures .
Result of Action
The result of Diethyl naphthalene-2,6-dicarboxylate’s action is the formation of specialty polyester polymers . These polymers have various applications, including in the production of high-performance materials .
Action Environment
The action of Diethyl naphthalene-2,6-dicarboxylate is influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it has a melting point of 187-193°C and a boiling point of 347.16°C . Additionally, the compound is soluble in hot toluene , indicating that its solubility can be influenced by the presence of certain solvents.
Eigenschaften
IUPAC Name |
diethyl naphthalene-2,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-3-19-15(17)13-7-5-12-10-14(16(18)20-4-2)8-6-11(12)9-13/h5-10H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNCOKSAYUDNIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

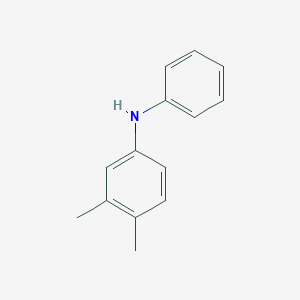
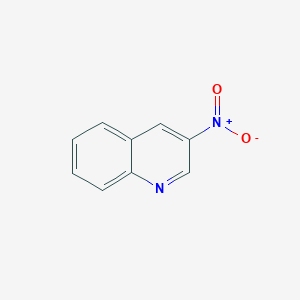
![Octadecane, 1-[2-(hexadecyloxy)ethoxy]-](/img/structure/B96887.png)
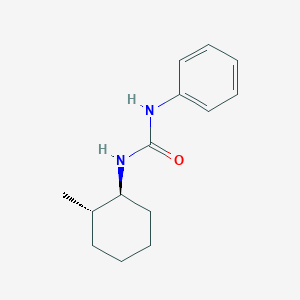
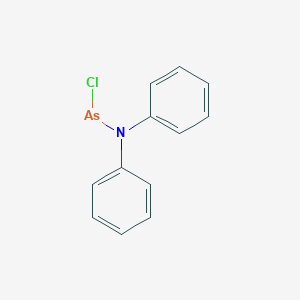
![(R)-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B96890.png)

![3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione](/img/structure/B96894.png)
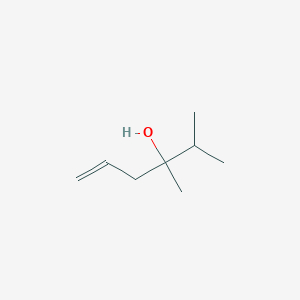
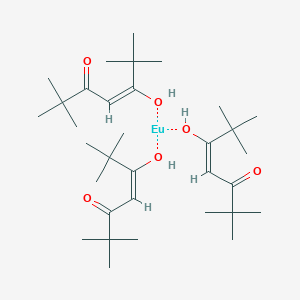


![2-[9-(Carboxymethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2lambda2-plumbacycloundec-6-yl]acetic acid](/img/structure/B96905.png)
